molecular formula C12H15ClF3N B2565352 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride CAS No. 2225146-02-9

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride

Cat. No.: B2565352
CAS No.: 2225146-02-9
M. Wt: 265.7
InChI Key: XXGBZTGCAYVTRT-UHFFFAOYSA-N
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Description

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides. This process uses an iridium-catalyzed hydrogenation reaction, which can generate multiple stereogenic centers in one operation . The reaction conditions often involve the use of hydrogen gas and a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The choice of catalyst and reaction conditions is optimized to achieve high yield and purity. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives with altered functional groups.

Scientific Research Applications

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(Trifluoromethyl)piperidine: Similar structure but without the phenyl group, leading to variations in reactivity and applications.

    2-Phenyl-2-(trifluoromethyl)pyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-phenyl-2-(trifluoromethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11(8-4-5-9-16-11)10-6-2-1-3-7-10;/h1-3,6-7,16H,4-5,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGBZTGCAYVTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)(C2=CC=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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